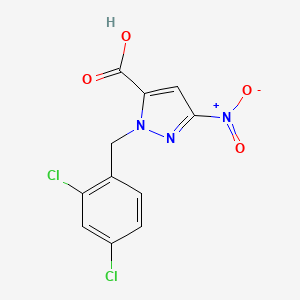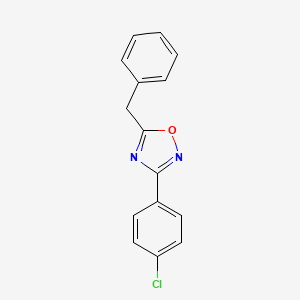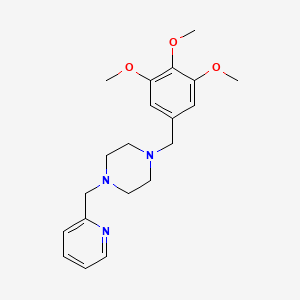![molecular formula C16H17NO3 B5776969 N-[2-(hydroxymethyl)phenyl]-2-(2-methylphenoxy)acetamide CAS No. 6081-74-9](/img/structure/B5776969.png)
N-[2-(hydroxymethyl)phenyl]-2-(2-methylphenoxy)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
HPPA is a chemical compound that belongs to the class of acetamides. It has a molecular formula of C16H17NO3 and a molecular weight of 271.31 g/mol. HPPA is a white crystalline powder that is soluble in organic solvents like ethanol, methanol, and chloroform. It has been used in scientific research to investigate its potential applications in various fields.
作用機序
HPPA exerts its biological effects by inhibiting the activity of enzymes that are involved in the synthesis of nucleic acids. It also interferes with the cell membrane integrity, leading to the disruption of the normal cellular functions. HPPA has been shown to exhibit potent cytotoxic effects on cancer cells by inducing apoptosis, a process of programmed cell death.
Biochemical and Physiological Effects:
HPPA has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of various bacterial and fungal strains. HPPA has also been shown to inhibit the replication of viruses like herpes simplex virus and human immunodeficiency virus. In addition, HPPA has been shown to exhibit antioxidant and anti-inflammatory properties.
実験室実験の利点と制限
HPPA has several advantages for lab experiments. It is a stable compound that can be easily synthesized in the laboratory. HPPA is also soluble in organic solvents, making it easy to dissolve in various solutions. However, HPPA has some limitations for lab experiments. It is highly toxic and must be handled with care. HPPA also has poor water solubility, making it difficult to use in aqueous solutions.
将来の方向性
There are several future directions for the research on HPPA. One potential application is in the development of new antibacterial, antifungal, and antiviral agents. HPPA can also be further studied for its potential use in the treatment of cancer, Alzheimer's disease, and Parkinson's disease. In addition, future research can focus on developing new synthesis methods for HPPA that are more efficient and cost-effective.
In conclusion, HPPA is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. It can be synthesized through a multistep process and has been studied for its antibacterial, antifungal, and antiviral properties. HPPA has also been studied for its potential use in the treatment of cancer, Alzheimer's disease, and Parkinson's disease. While HPPA has several advantages for lab experiments, it also has some limitations. There are several future directions for the research on HPPA, including the development of new antibacterial, antifungal, and antiviral agents, and the study of its potential use in various diseases.
合成法
HPPA can be synthesized through a multistep process. The first step involves the reaction of 2-methylphenol with paraformaldehyde in the presence of hydrochloric acid to form 2-(hydroxymethyl)phenol. The second step involves the reaction of 2-(hydroxymethyl)phenol with 2-bromoanisole in the presence of potassium carbonate to form 2-(2-methylphenoxy)phenol. The final step involves the reaction of 2-(2-methylphenoxy)phenol with chloroacetic acid in the presence of sodium hydroxide to form HPPA.
科学的研究の応用
HPPA has been the subject of scientific research due to its potential applications in various fields. It has been studied for its antibacterial, antifungal, and antiviral properties. HPPA has also been studied for its potential use in the treatment of cancer, Alzheimer's disease, and Parkinson's disease.
特性
IUPAC Name |
N-[2-(hydroxymethyl)phenyl]-2-(2-methylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO3/c1-12-6-2-5-9-15(12)20-11-16(19)17-14-8-4-3-7-13(14)10-18/h2-9,18H,10-11H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFXLGWXYZTUOER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)NC2=CC=CC=C2CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70358166 |
Source


|
| Record name | n-[2-(hydroxymethyl)phenyl]-2-(2-methylphenoxy)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70358166 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
n-[2-(Hydroxymethyl)phenyl]-2-(2-methylphenoxy)acetamide | |
CAS RN |
6081-74-9 |
Source


|
| Record name | n-[2-(hydroxymethyl)phenyl]-2-(2-methylphenoxy)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70358166 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-ethyl-4-[4-(2-methylphenyl)-1-piperazinyl]thieno[2,3-d]pyrimidine](/img/structure/B5776898.png)
![4,6-dimethyl-3-phenyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B5776905.png)

![N-({1-[2-(4-methoxyphenoxy)ethyl]-2-methyl-1H-indol-3-yl}methylene)-4H-1,2,4-triazol-4-amine](/img/structure/B5776914.png)



![N-(tert-butyl)-2-[5-(2-fluorophenyl)-2H-tetrazol-2-yl]acetamide](/img/structure/B5776944.png)
![6-chloro-7-[(3-methyl-2-buten-1-yl)oxy]-4-phenyl-2H-chromen-2-one](/img/structure/B5776952.png)
![1-[3-(2-methoxyphenyl)acryloyl]-4-piperidinecarboxamide](/img/structure/B5776960.png)
![2-[4-(4-methoxyphenyl)-1H-imidazol-1-yl]acetamide](/img/structure/B5776961.png)
![2-{[7,7-dimethyl-2-(methylthio)-6,9-dihydro-7H-pyrano[3',4':4,5]thieno[3,2-d]pyrimidin-4-yl]thio}acetamide](/img/structure/B5776973.png)
![methyl 2-{[(3,4-dichlorophenyl)acetyl]amino}-5-ethyl-3-thiophenecarboxylate](/img/structure/B5776974.png)
